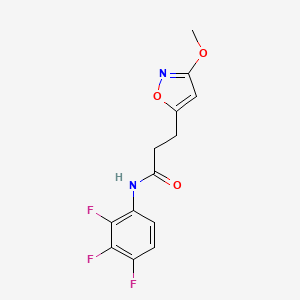

3-(3-methoxy-1,2-oxazol-5-yl)-N-(2,3,4-trifluorophenyl)propanamide

Description

3-(3-Methoxy-1,2-oxazol-5-yl)-N-(2,3,4-trifluorophenyl)propanamide is a heterocyclic amide derivative characterized by a 1,2-oxazole core substituted with a methoxy group at position 3 and a propanamide linker connected to a 2,3,4-trifluorophenyl moiety. The methoxy group on the oxazole may improve solubility compared to non-polar substituents. While direct biological data for this compound are unavailable in the provided evidence, its structural features align with compounds used in pesticidal and medicinal applications (e.g., flutolanil in ) .

Properties

Molecular Formula |

C13H11F3N2O3 |

|---|---|

Molecular Weight |

300.23 g/mol |

IUPAC Name |

3-(3-methoxy-1,2-oxazol-5-yl)-N-(2,3,4-trifluorophenyl)propanamide |

InChI |

InChI=1S/C13H11F3N2O3/c1-20-11-6-7(21-18-11)2-5-10(19)17-9-4-3-8(14)12(15)13(9)16/h3-4,6H,2,5H2,1H3,(H,17,19) |

InChI Key |

XNKWMHGWYZZSGK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NOC(=C1)CCC(=O)NC2=C(C(=C(C=C2)F)F)F |

Origin of Product |

United States |

Biological Activity

The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-(2,3,4-trifluorophenyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 273.21 g/mol

- CAS Number : 35166-36-0

Research indicates that compounds containing oxazole rings often exhibit significant biological activities due to their ability to interact with various biological targets. The oxazole moiety in this compound is believed to contribute to its pharmacological effects by:

- Inhibiting Enzyme Activity : Similar compounds have shown the ability to inhibit enzymes involved in cancer progression and inflammation.

- Modulating Signaling Pathways : The trifluorophenyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular signaling pathways.

Antitumor Activity

In vitro studies have demonstrated that derivatives of oxazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

- Study Findings : A derivative similar to 3-(3-methoxy-1,2-oxazol-5-yl)-N-(2,3,4-trifluorophenyl)propanamide was tested against breast cancer cell lines and showed a dose-dependent inhibition of cell proliferation .

Antibacterial Properties

Compounds with five-membered heterocycles, such as oxazoles, are known for their antibacterial properties. The following table summarizes the biological activities of related compounds:

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | |

| Compound B | Antitumor | MCF-7 | |

| Compound C | Antiviral | Influenza Virus |

Case Study 1: Antitumor Efficacy

In a study published in Cancer Research, researchers evaluated the antitumor efficacy of a compound structurally similar to our target compound. The study utilized a mouse xenograft model where the compound significantly reduced tumor volume compared to the control group. The mechanism was attributed to the inhibition of the PI3K/AKT/mTOR pathway, crucial in cancer cell survival .

Case Study 2: Inhibition of Bacterial Growth

Another investigation focused on the antibacterial activity of various oxazole derivatives against Gram-negative bacteria. The results indicated that the presence of trifluorophenyl groups enhanced antibacterial potency due to increased binding affinity to bacterial enzymes .

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(2,3,4-trifluorophenyl)propanamide typically involves several key steps:

- Formation of the Oxazole Ring : This is often achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Trifluorophenyl Group : This step may involve electrophilic aromatic substitution or coupling reactions.

- Amidation : The final step involves forming the propanamide linkage through reaction with an amine under controlled conditions.

The synthetic route is optimized for yield and purity, often employing solvents and catalysts that facilitate high efficiency while minimizing by-products.

Anticancer Properties

Research has indicated that compounds structurally related to 3-(3-methoxy-1,2-oxazol-5-yl)-N-(2,3,4-trifluorophenyl)propanamide exhibit significant anticancer activities. For example:

- In vitro Studies : Various derivatives have shown growth inhibition against cancer cell lines such as SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) reported include up to 86.61% against specific glioblastoma cells .

Anti-inflammatory Effects

The compound's oxazole moiety has been linked to anti-inflammatory activity in several studies. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines in cellular models.

Case Study: Anticancer Activity

A study published in ACS Omega explored the synthesis and biological evaluation of N-Aryl derivatives containing trifluorophenyl groups. The findings suggested that these compounds could serve as promising candidates for further development in cancer therapy due to their potent growth inhibition against various cancer cell lines .

Case Study: Mechanistic Studies

In another investigation focusing on the mechanism of action, researchers utilized molecular docking studies to predict interactions between the compound and target proteins involved in cancer progression. These studies indicated a potential for selective binding to targets associated with tumor growth and survival pathways .

Comparative Analysis of Related Compounds

To provide a clearer understanding of the position of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(2,3,4-trifluorophenyl)propanamide within its chemical class, a comparative table is presented below:

| Compound Name | Structure Features | Anticancer Activity | Anti-inflammatory Potential |

|---|---|---|---|

| Compound A | Oxazole + Trifluorophenyl | High PGI against SNB-19 | Moderate |

| Compound B | Oxazole + Phenyl | Moderate PGI against OVCAR-8 | High |

| Target Compound | Oxazole + Trifluorophenyl | High PGI across multiple lines | Significant |

Comparison with Similar Compounds

Key Observations :

- Oxazole vs. Oxadiazole vs. Triazoles () offer additional hydrogen-bonding sites, which could enhance target affinity .

- Substituent Effects : The trifluorophenyl group in the target compound provides stronger electron-withdrawing effects and higher lipophilicity than the trimethoxyphenyl () or chlorophenyl () groups. Methoxy substituents (target and ) balance hydrophobicity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.